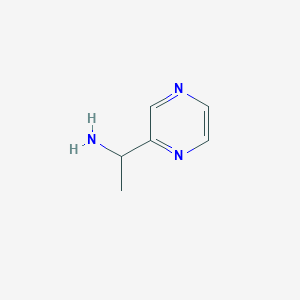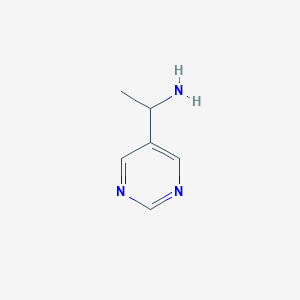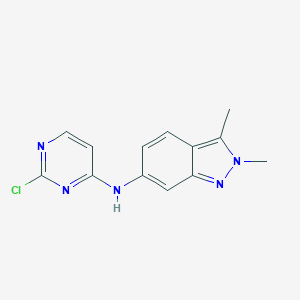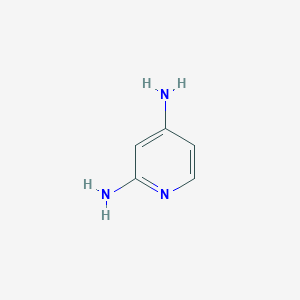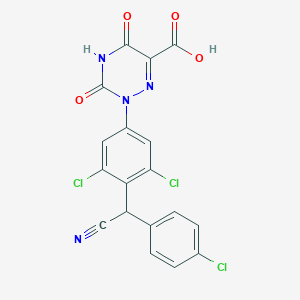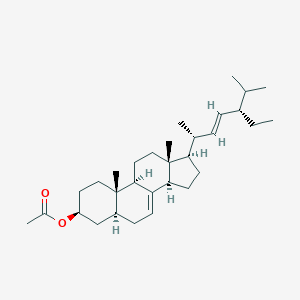
Acetato de alfa-espinasterol
Descripción general
Descripción
Spinasteryl acetate is a natural product found in Trichosanthes cucumeroides, Baccharoides anthelmintica, and Trichosanthes ovigera with data available.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
Acetato de alfa-espinasterol: se ha estudiado por sus posibles propiedades anticancerígenas. La investigación sugiere que puede afectar la viabilidad de las células cancerosas humanas. Por ejemplo, las pruebas de citotoxicidad utilizando células Hep G2 hepáticas y células HL-60 sanguíneas han mostrado resultados prometedores . La capacidad del compuesto para inducir la apoptosis e inhibir la proliferación celular lo convierte en un candidato para una mayor investigación en terapia contra el cáncer.
Efectos Antidiabéticos
Se ha observado que el this compound inhibe la absorción intestinal de glucosa, lo cual es crucial para controlar los niveles de azúcar en la sangre en pacientes diabéticos . Su potencia inhibitoria sobre la α-glucosidasa sugiere que podría utilizarse para mejorar la hiperglucemia al aumentar la captación de glucosa en las células del músculo esquelético .
Propiedades Fitotoxicas
Curiosamente, el this compound se ha identificado en las raíces de Impatiens glandulifera, una planta invasora en Europa. Las propiedades fitotoxicas de este compuesto podrían aprovecharse para el desarrollo de herbicidas naturales, ofreciendo una alternativa ecológica a los herbicidas químicos .
Mecanismo De Acción
Target of Action
Alpha-Spinasterol acetate, also known as Spinasteryl acetate, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that responds to a wide range of stimuli . It has been reported to modulate seizure activity in animal models of seizures and epilepsy . Additionally, alpha-Spinasterol acetate also inhibits COX-1 and COX-2 activities .
Mode of Action
Alpha-Spinasterol acetate acts as a selective antagonist for the TRPV1 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the physiological response . It also inhibits the activities of COX-1 and COX-2, enzymes involved in inflammation and pain .
Biochemical Pathways
It is known that trpv1 receptors and cox enzymes play crucial roles in various biological processes, including pain perception, inflammation, and regulation of body temperature . Therefore, the antagonistic action of alpha-Spinasterol acetate on these targets could potentially affect these processes.
Pharmacokinetics
It is known that alpha-spinasterol is characterized by good blood-brain permeability , which suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
Alpha-Spinasterol acetate has been shown to have significant anticonvulsant effects in various seizure tests . It increases the seizure threshold, reducing the likelihood of seizure occurrence . It also has anti-inflammatory properties due to its inhibitory action on COX enzymes .
Análisis Bioquímico
Biochemical Properties
Alpha-Spinasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been identified as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor . It also exhibits antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties . Furthermore, it has been reported to inhibit cyclooxygenases (COX1 and COX2), enzymes involved in inflammation and pain .
Cellular Effects
Alpha-Spinasterol acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation . It also enhances glucose uptake activity , which could influence cellular metabolism. Moreover, it has been found to reduce the viability of hepatic Hep G2 cells and blood HL-60 cells .
Molecular Mechanism
At the molecular level, Alpha-Spinasterol acetate exerts its effects through various mechanisms. It has been reported to inhibit intestinal absorption of glucose . It also exhibits antinociceptive efficacy via dual actions against TRPV1 and cyclooxygenases . Furthermore, it can directly affect membrane structure and packing in a manner similar to cholesterol .
Dosage Effects in Animal Models
In animal models, Alpha-Spinasterol acetate has shown significant anticonvulsant effects at doses of 0.1-1 mg/kg . It also exhibits antidepressant effects at doses of 1-2 mg/kg and anti-inflammatory effects at doses of 0.001-1 mg/kg
Metabolic Pathways
It is known that sterols, including Alpha-Spinasterol acetate, are integral components of the membrane lipid bilayer and are involved in many processes occurring in plants, ranging from regulation of growth and development to stress resistance .
Subcellular Localization
As a sterol, it is likely to be found within the lipid bilayer of cell membranes
Propiedades
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLULFBGTFJDEB-LSEHKVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345812 | |
| Record name | Spinasteryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-46-1 | |
| Record name | Spinasteryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinasteryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-angiogenic effects of Spinasteryl acetate and what is the proposed mechanism?
A1: Spinasteryl acetate, isolated from the leaves of Ardisia pyramidalis, has demonstrated potential anti-angiogenic properties. [, ] In the Chorioallantoic membrane (CAM) vascularity assay, Spinasteryl acetate induced capillary hemorrhaging and the formation of ghost vessels, ultimately leading to a non-functional chorioallantoic membrane. [] This suggests that Spinasteryl acetate may disrupt blood vessel formation, though the exact mechanism of action remains to be elucidated.
Q2: Besides Ardisia pyramidalis, are there other natural sources for Spinasteryl acetate?
A2: Yes, Spinasteryl acetate has also been identified in the starfish Asterina pectinifera. [] In this marine organism, it was found alongside other sterols like Δ7-spinastenol and Δ7-cholestenol.
Q3: Have there been any studies on the toxicity of Spinasteryl acetate?
A3: Yes, a study investigated the toxicity of Spinasteryl acetate on Artemia salina nauplii and Danio rerio embryos. [] Spinasteryl acetate demonstrated toxicity to A. salina with an LC50 of 0.52 mg/ml after 48 hours of exposure. In D. rerio embryos, exposure to Spinasteryl acetate led to teratogenic effects such as axial deformation, pericardial edema, and yolk sac edema.
Q4: How does Spinasteryl acetate compare to other compounds isolated from Ardisia pyramidalis in terms of biological activity?
A4: Ardisia pyramidalis also yields a mixture of α-amyrin, β-amyrin, and bauerenol. [] While all these compounds, including Spinasteryl acetate, exhibited toxicity to A. salina, the mixtures of α-amyrin, β-amyrin, and bauerenol were further tested for their effect on D. rerio caudal fin regeneration. Exposure to these triterpene mixtures resulted in shorter caudal fin regeneration lengths, suggesting a potential impact on tissue regeneration processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


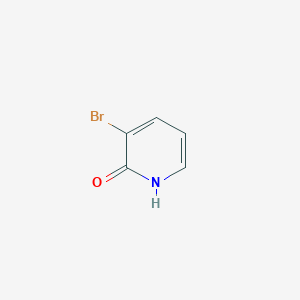
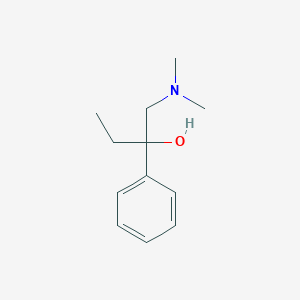
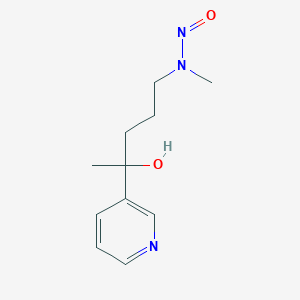
![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
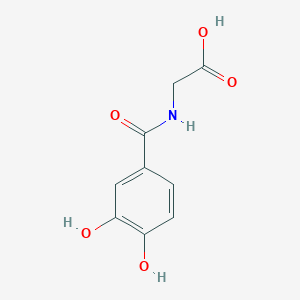
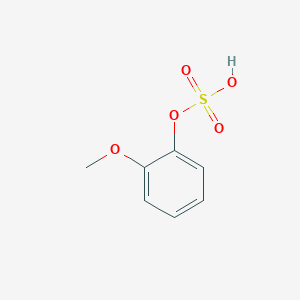

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
